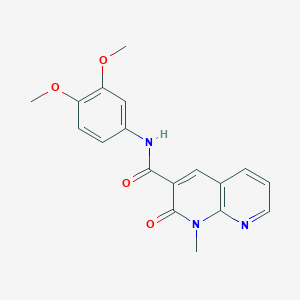

N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and cyclization reactions . The synthesis process often involves multiple steps and requires precise control over reaction conditions .Molecular Structure Analysis

The molecular structure of similar compounds often involves analysis techniques such as X-ray diffraction, NMR spectroscopy, and computational methods . These techniques allow for the determination of the 3D arrangement of atoms in the molecule and the nature of chemical bonds .Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. These could include reactions at the carboxamide group, the dimethoxyphenyl group, or the naphthyridine core .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. These properties could include its solubility, stability, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Cytotoxic Activity and Anticancer Potential

N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds exhibit potent cytotoxic effects, with some derivatives showing IC50 values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Certain derivatives have demonstrated curative effects against colon tumors in mice at low doses, indicating their potential as anticancer agents (Deady et al., 2003).

Antimicrobial Properties

Carboxamide derivatives of 1,8-naphthyridine, including compounds similar to N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, have been synthesized and tested for their antimicrobial activities. These compounds have shown significant activity against various bacterial strains, contributing to the development of new antibacterial agents (Santilli et al., 1975).

Radiosensitization and Bioreductive Activation

Studies on nitrothiophene derivatives with structural similarities to N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide have revealed their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds could enhance the effectiveness of radiotherapy in cancer treatment by sensitizing hypoxic mammalian cells to radiation (Threadgill et al., 1991).

NK1 Receptor Antagonism

Research on axially chiral 1,7-naphthyridine-6-carboxamide derivatives has shown their efficacy as orally active tachykinin NK1 receptor antagonists. These compounds, related to N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, exhibit strong antagonistic activities and have demonstrated significant effects on bladder functions in preclinical models, suggesting potential therapeutic applications in treating bladder dysfunction disorders (Natsugari et al., 1999).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, are known to interact with the major human neurotransmitter dopamine .

Mode of Action

It is known that similar compounds can inhibit the corrosion of mild steel in acidic media . This suggests that the compound may interact with its targets to form a protective layer, preventing further reactions .

Biochemical Pathways

Related compounds like 3,4-dimethoxyphenethylamine are known to be involved in the biosynthesis of mescaline, a psychoactive compound found in certain cacti .

Pharmacokinetics

Similar compounds like 3,4-dimethoxyphenethylamine have some activity as a monoamine oxidase inhibitor , which could potentially affect their bioavailability.

Result of Action

Related compounds have been shown to have inhibitory effects on corrosion, suggesting that this compound may also have protective effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the corrosion inhibition of mild steel by a similar compound was found to be temperature-dependent, with the inhibition efficiency increasing with the concentration of the inhibitor .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-21-16-11(5-4-8-19-16)9-13(18(21)23)17(22)20-12-6-7-14(24-2)15(10-12)25-3/h4-10H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKHLDQBCYIXTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Cyclobutylcarbonyl)-4-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B2938618.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2938621.png)

![(Z)-3,5-dimethoxy-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2938630.png)

![Butyl[(2-fluorophenyl)methyl]amine hydrochloride](/img/structure/B2938632.png)

![8-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2938633.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2938634.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2938637.png)